molecular formula C13H14N2O3 B10902289 ethyl 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate

ethyl 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate

Cat. No.: B10902289
M. Wt: 246.26 g/mol
InChI Key: AQZWDEVQKKEAMR-UHFFFAOYSA-N
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Description

Ethyl 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further substituted with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted hydrazines. One common method involves the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with substituted phenylhydrazine in the presence of a catalyst such as vitamin B1. The reaction is carried out under reflux conditions in ethanol, yielding the desired pyrazole derivative in good yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of metal-free catalysts and solvent-free conditions, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole oxides, while reduction can produce hydroxyl-substituted pyrazoles. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Ethyl 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators and thereby exerting anti-inflammatory effects .

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

ethyl 3-(3-methyl-5-oxo-4H-pyrazol-1-yl)benzoate

InChI

InChI=1S/C13H14N2O3/c1-3-18-13(17)10-5-4-6-11(8-10)15-12(16)7-9(2)14-15/h4-6,8H,3,7H2,1-2H3

InChI Key

AQZWDEVQKKEAMR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2C(=O)CC(=N2)C

Origin of Product

United States

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